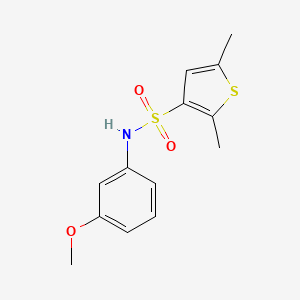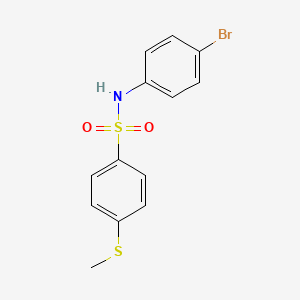![molecular formula C20H15Cl3N2O3S B3609780 4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609780.png)
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Descripción general
Descripción
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MK-1775, is a small molecule inhibitor that has shown promising results in scientific research as a potential cancer treatment.
Mecanismo De Acción
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide inhibits the activity of the protein kinase Wee1, which is involved in the DNA damage response pathway. By blocking Wee1, this compound prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism is particularly effective in cancer cells that have defects in other DNA damage response pathways, such as those with mutations in the p53 tumor suppressor gene.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce blood clotting, which may have implications for its use in cancer patients who are at risk for thrombosis. This compound has also been shown to inhibit the growth of certain bacteria, suggesting potential applications in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is its selectivity for cancer cells with DNA damage response defects, which reduces the risk of toxicity to healthy cells. However, it has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer, which may limit its usefulness in some cases. Additionally, the optimal dosing and scheduling of this compound in combination with other cancer drugs is still being investigated.
Direcciones Futuras
For research on 4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide include investigating its potential use in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Additionally, further research is needed to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, the development of more potent and selective Wee1 inhibitors may improve the efficacy of this class of drugs in cancer treatment.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by selectively targeting cancer cells that have defects in the DNA damage response pathway. This compound has also been shown to have synergistic effects with other cancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S/c1-12-4-2-3-5-17(12)25-29(27,28)19-10-13(6-8-16(19)23)20(26)24-18-11-14(21)7-9-15(18)22/h2-11,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGFXYHBPSISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609697.png)
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B3609708.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B3609716.png)

![ethyl 5-acetyl-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3609723.png)

![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B3609742.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609752.png)

![2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3609767.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-phenoxyphenyl)acetamide](/img/structure/B3609770.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609779.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B3609787.png)